Benzyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
BENZYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a benzyl group, a chlorophenyl group, and a triazolopyrimidine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of BENZYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
BENZYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new chemical entities with potential biological activities.
Mechanism of Action
The mechanism of action of BENZYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets involved in inflammation and oxidative stress, contributing to its therapeutic effects .
Comparison with Similar Compounds
BENZYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit potent anticancer activities and have been studied as CDK inhibitors.
Triazolopyrimidine derivatives: Similar to the compound , these derivatives have shown diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The uniqueness of BENZYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific structural features, such as the presence of a benzyl group and a chlorophenyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17ClN4O2 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
benzyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H17ClN4O2/c1-13-17(19(26)27-11-14-5-3-2-4-6-14)18(15-7-9-16(21)10-8-15)25-20(24-13)22-12-23-25/h2-10,12,18H,11H2,1H3,(H,22,23,24) |
InChI Key |
DZLSUQOVQMXEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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